Pyrrolidine, 2,5-diphenyl-1-(phenylmethyl)-, (2S,5S)-
Description
Pyrrolidine, 2,5-diphenyl-1-(phenylmethyl)-, (2S,5S)- is a chiral pyrrolidine derivative characterized by its stereospecific (2S,5S) configuration and substituted aromatic groups. The compound features two phenyl groups at the 2- and 5-positions of the pyrrolidine ring and a benzyl group (phenylmethyl) at the 1-position. This structural arrangement confers significant steric bulk and electronic modulation, making it highly effective in asymmetric catalysis, particularly in enantioselective organic transformations such as Michael additions and cross-coupling reactions .
The compound’s stereochemistry is critical to its function. The (2S,5S) configuration ensures optimal spatial orientation for substrate binding and transition-state stabilization in catalytic cycles. Its synthesis typically involves chiral auxiliary-mediated routes or enantioselective reductions, as seen in analogous pyrrolidine derivatives (e.g., Baker’s Yeast reduction of 2,5-hexanedione followed by functionalization) . Characterization via NMR (¹H, ¹³C), MS, and X-ray crystallography confirms its purity and stereochemical integrity .
Properties
CAS No. |
650607-87-7 |
|---|---|
Molecular Formula |
C23H23N |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(2S,5S)-1-benzyl-2,5-diphenylpyrrolidine |
InChI |
InChI=1S/C23H23N/c1-4-10-19(11-5-1)18-24-22(20-12-6-2-7-13-20)16-17-23(24)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2/t22-,23-/m0/s1 |
InChI Key |
SEGUUYKOMUAOMP-GOTSBHOMSA-N |
Isomeric SMILES |
C1C[C@H](N([C@@H]1C2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine group in pyrrolidine derivatives enables nucleophilic substitution. For (2S,5S)-2,5-diphenyl-1-(phenylmethyl)pyrrolidine:
-
Quaternary Ammonium Salt Formation : Reacts with alkyl halides (e.g., methyl iodide) to form stable quaternary ammonium salts .
-
Acid-Base Reactions : The nitrogen atom participates in acid-base equilibria, forming protonated intermediates in acidic media .
Table 1: Nucleophilic Substitution Parameters
| Reaction Type | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Quaternary salt formation | CH₃I | THF | 78 | |
| Protonation | HCl (1M) | CHCl₃ | N/A |
Iminium Ion Formation and Stability
Computational studies reveal that this compound forms stabilized iminium ions upon reaction with α,β-unsaturated aldehydes :
-
ΔE Values : Iminium ion stabilization energy ranges from -7.7 to -8.9 kcal/mol (M06-2X/6-311+G(d,p) method) .
-
Conjugation Effects : Extended conjugation (e.g., with cinnamaldehyde) enhances iminium ion stability by 3.5–5.0 kcal/mol compared to non-conjugated systems .
Key Reaction Scheme
text(2S,5S)-Pyrrolidine + Cinnamaldehyde → Iminium Ion Intermediate
Experimental verification via ¹H NMR confirmed iminium predominance (>90% equilibrium) .
Hydrogenation and Reductive Processes
In synthetic pathways, hydrogenation of intermediates is critical:
-
Pd/C-Catalyzed Hydrogenation : Reduces unsaturated bonds in Heck reaction adducts with 33% yield for cis-isomer isolation .
-
Stereochemical Retention : The (2S,5S) configuration remains intact under mild hydrogenation conditions (25°C, 1 atm H₂) .
Interaction with Biological Targets
Though primarily a synthetic intermediate, its derivatives exhibit bioactivity:
-
Enzyme Inhibition : Modulates acetylcholinesterase (AChE) with IC₅₀ = 12 µM in vitro .
-
Neurotransmitter Analogues : Structural analogs act as dopamine receptor ligands (Kᵢ = 0.8 nM) .
Computational Insights
DFT calculations (M06-2X/6-311+G(d,p)) highlight:
-
Charge Distribution : The N-methyl group stabilizes the CH═N⁺ moiety via hyperconjugation .
-
Steric Effects : Bulky 2,5-diphenyl groups hinder axial attack in iminium intermediates, favoring equatorial selectivity .
Synthetic Protocols
A representative synthesis involves:
-
Heck-Matsuda Reaction : Coupling of arenediazonium salts with pyrrolidine precursors .
-
Hydrogenolysis : Pd/C-mediated reduction to isolate stereoisomers .
-
Chromatographic Purification : Hexanes/EtOAc (95:5) yields 33% pure (2S,5R)-isomer .
This compound’s versatility in nucleophilic, catalytic, and stereoselective reactions underscores its importance in pharmaceutical and materials science research. Experimental and computational data collectively validate its role as a high-value chiral building block.
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities:
- Anticonvulsant Properties : Research indicates that pyrrolidine derivatives can exhibit anticonvulsant effects. For instance, studies involving related compounds have shown significant anticonvulsant activity in picrotoxin-induced convulsion models . The structure-activity relationship (SAR) analysis suggests that modifications in the pyrrolidine structure can enhance anticonvulsant efficacy.
- Interaction with Biological Targets : Pyrrolidine compounds have demonstrated the ability to interact with various biological targets such as enzymes and receptors. These interactions are crucial for understanding their pharmacological effects and developing new therapeutic agents.
Medicinal Chemistry
In medicinal chemistry, pyrrolidine derivatives are being explored for their potential in drug design:
Industrial Applications
Beyond medicinal uses, pyrrolidine derivatives find applications in industrial settings:
- Organic Synthesis : Pyrrolidine compounds serve as intermediates in synthesizing other complex organic molecules. Their reactivity in nucleophilic substitution and cyclization reactions is essential for creating diverse chemical products .
- Catalysis : Pyrrolidine-based catalysts are used in various organic reactions due to their ability to facilitate chemical transformations efficiently. The chiral nature of these compounds enhances their utility in asymmetric synthesis processes .
Case Studies
Several case studies highlight the practical applications of pyrrolidine derivatives:
- Anticonvulsant Activity Study : A study demonstrated that specific analogues of pyrrolidine exhibited potent anticonvulsant effects with median effective doses significantly lower than standard medications. This research emphasizes the importance of structural modifications in enhancing pharmacological efficacy .
- Synthesis of Novel Derivatives : Researchers synthesized a series of pyrrolidine derivatives with varying substituents to evaluate their biological activities. The findings revealed that certain substitutions led to improved interactions with target proteins involved in disease pathways .
- Industrial Synthesis Applications : Pyrrolidine derivatives have been successfully employed as reagents in large-scale industrial syntheses, showcasing their versatility and importance in producing commercially valuable chemicals .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares Pyrrolidine, 2,5-diphenyl-1-(phenylmethyl)-, (2S,5S)- with structurally related pyrrolidine derivatives:
Research Findings and Data
Catalytic Performance
- In enantioselective Michael additions, the target compound achieves 85–90% enantiomeric excess (ee) using methyl vinyl ketone as a substrate, outperforming less bulky analogs like (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine .
- Comparative studies show that 2,5-Bis(4-CF₃Ph)-pyrrolidine derivatives exhibit higher turnover numbers (TON > 500) in cross-coupling reactions due to CF₃ groups’ electron-withdrawing effects .
Spectroscopic Characterization
Biological Activity
Pyrrolidine, 2,5-diphenyl-1-(phenylmethyl)-, (2S,5S)-, also known as (2S,5S)-2,5-diphenylpyrrolidine, is a chiral compound with significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
- Molecular Formula : C23H23N
- Molecular Weight : 313.4 g/mol
- CAS Number : 650607-87-7
- Structure : The compound features a pyrrolidine ring substituted at the 2 and 5 positions by phenyl groups and at the 1 position by a phenylmethyl group. This unique stereochemistry contributes to its biological and chemical properties.
Biological Activity Overview
Pyrrolidine derivatives, including (2S,5S)-2,5-diphenylpyrrolidine, have been investigated for various biological activities:
- Anticancer Properties : Research has highlighted the potential of pyrrolidine derivatives in cancer therapy. For instance, a study evaluated several pyrrolidinone-hydrazone derivatives against multiple cancer cell lines and identified compounds with significant cytotoxicity against prostate cancer and melanoma cells .
- Enzyme Interaction : The compound's ability to interact with enzymes and receptors is crucial for its pharmacological effects. Studies suggest that these interactions may lead to inhibition or modulation of specific pathways involved in disease processes .
- Antioxidant Activity : Certain derivatives of pyrrolidine have demonstrated antioxidant properties. For example, one study reported that specific hydrazone derivatives exhibited higher antioxidant activity compared to standard antioxidants .
The mechanisms through which (2S,5S)-2,5-diphenylpyrrolidine exerts its biological effects are still under investigation. However, several key interactions have been noted:
- Cellular Uptake : The lipophilicity of the compound facilitates its uptake into cells, allowing it to exert effects on intracellular targets.
- Receptor Binding : The compound may bind to various receptors or enzymes involved in cell signaling pathways, leading to altered cellular responses.
Case Study 1: Anticancer Activity
A recent study synthesized a series of pyrrolidinone-hydrazone derivatives and tested their cytotoxicity against human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). Among these compounds, some showed selective activity against specific cancer types:
| Compound Name | Cell Line Tested | EC50 Value (µM) | Selectivity |
|---|---|---|---|
| Compound A | PPC-1 | 10 | High |
| Compound B | IGR39 | 15 | Medium |
| Compound C | MDA-MB-231 | >100 | Low |
The study concluded that modifications in the structure of pyrrolidine derivatives could enhance their selectivity and efficacy against certain cancer types .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition capabilities of pyrrolidine derivatives. Specifically, a study assessed their activity against CK1 kinases:
| Compound Name | CK1 Inhibition IC50 (µM) |
|---|---|
| Compound D | 0.011 |
| Compound E | 0.056 |
These findings suggest that structural modifications could lead to increased potency as kinase inhibitors .
Q & A
Q. What computational strategies predict the electrochemical properties of fulleropyrrolidine derivatives for organic photovoltaics?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-accepting capacity. Substituents at the pyrrolidine C-2 position (e.g., orthogonally flexible groups) tune miscibility with polymer donors, as validated by cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
